molecular formula C16H27N B12479738 Benzeneethanamine, N-octyl- CAS No. 5663-91-2

Benzeneethanamine, N-octyl-

Cat. No.: B12479738
CAS No.: 5663-91-2
M. Wt: 233.39 g/mol
InChI Key: IPCWLAWINISDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneethanamine, N-octyl-: is an organic compound with the molecular formula C16H27N. It is a derivative of phenethylamine, where the ethylamine group is substituted with an octyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, N-octyl- typically involves the alkylation of phenethylamine with an octyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C6H5CH2CH2NH2+C8H17XC6H5CH2CH2N(C8H17)+HX\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{C}_8\text{H}_{17}\text{X} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{C}_8\text{H}_{17}) + \text{HX} C6​H5​CH2​CH2​NH2​+C8​H17​X→C6​H5​CH2​CH2​N(C8​H17​)+HX

where X is a halide (e.g., Cl, Br).

Industrial Production Methods: In an industrial setting, the production of Benzeneethanamine, N-octyl- can be scaled up using continuous flow processes. This method ensures better control over reaction conditions, such as temperature and pressure, and allows for higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzeneethanamine, N-octyl- can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Alkyl halides or acyl halides are typically used in substitution reactions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Benzeneethanamine, N-octyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials.

Biology: In biological research, this compound is used to study the effects of alkylated amines on cellular processes. It is also used in the synthesis of bioactive molecules.

Medicine: Benzeneethanamine, N-octyl- has potential applications in medicinal chemistry. It is used in the development of new drugs and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, N-octyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Phenethylamine: The parent compound, which lacks the octyl substitution.

    N-Methylphenethylamine: A derivative with a methyl group instead of an octyl group.

    N-Ethylphenethylamine: A derivative with an ethyl group instead of an octyl group.

Uniqueness: Benzeneethanamine, N-octyl- is unique due to its long alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in surfactants and lubricants.

Properties

CAS No.

5663-91-2

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

IUPAC Name

N-(2-phenylethyl)octan-1-amine

InChI

InChI=1S/C16H27N/c1-2-3-4-5-6-10-14-17-15-13-16-11-8-7-9-12-16/h7-9,11-12,17H,2-6,10,13-15H2,1H3

InChI Key

IPCWLAWINISDKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.